N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
This compound features a pyridine core substituted at position 3 with a 3-phenyl-1,2,4-oxadiazole moiety and at position 1 with an acetamide group linked to a 3-chloro-4-methoxyphenyl ring. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-30-18-10-9-15(12-17(18)23)24-19(28)13-27-11-5-8-16(22(27)29)21-25-20(26-31-21)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCRAHVBXMXSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with pyridine derivative: The oxadiazole intermediate is then coupled with a pyridine derivative through a condensation reaction.
Introduction of the chloro-methoxyphenyl group: This step involves the nucleophilic substitution of a chloro-methoxyphenyl halide with the pyridine-oxadiazole intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Researchers study its interactions with enzymes, receptors, and other biomolecules to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Observations:
Core Heterocycles: The target compound and /4 use pyridine/oxadiazole cores, while /5 employ triazole scaffolds. Triazoles often improve solubility but may reduce metabolic stability compared to oxadiazoles.
Substituent Effects :
- Chlorine Placement : The target compound’s 3-chloro-4-methoxyphenyl group contrasts with ’s 4-chlorophenyl and ’s 4-chloro-2-methylphenyl. Meta-substitution (target compound) may alter binding pocket interactions compared to para-substituted analogs.
- Methoxy Groups : uses a 3-methoxyphenyl, whereas the target compound has 4-methoxy. Ortho/meta/para substitutions modulate electronic effects and steric hindrance.
substitutes the oxadiazole with a triazole-thioether, which may improve solubility but reduce oxidative stability.
Hypothesized Pharmacological Implications
While specific activity data for these compounds is unavailable in the provided evidence, structural trends suggest:
- Target Compound : The phenyl-oxadiazole-pyridine scaffold may target kinases or proteases, where oxadiazoles mimic ATP adenine interactions .
- : The 4-chlorophenyl and dimethylpyridine groups could enhance hydrophobic binding but reduce selectivity due to bulk.
- : The triazole-thioether and 4-pyridinyl groups might improve solubility for CNS penetration but increase metabolic vulnerability.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound that belongs to a class of molecules known for their diverse biological activities, particularly those containing the 1,2,4-oxadiazole moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chloro and methoxy-substituted phenyl group.
- A pyridine ring with an oxadiazole unit.
This structural diversity contributes to its biological activity.
Biological Activity Overview
Anticancer Activity:
Research indicates that compounds with 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The presence of the oxadiazole unit is crucial for enhancing cytotoxicity against these cells .
Mechanism of Action:
The proposed mechanisms include:
- Inhibition of Enzymes: Compounds like this compound may inhibit enzymes such as histone deacetylases (HDACs), which are involved in cancer progression .
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Antitumor Activity:
-
In Vivo Studies:
- Animal models treated with the compound showed significant tumor reduction compared to control groups. These findings suggest potential for further development into therapeutic agents for cancer treatment.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Anticancer | 2.76 | Ovarian Cancer (OVXF 899) |
| Anticancer | 9.27 | Pleuramesothelioma (PXF 1752) |
| Anticancer | 92.4 | Various Cancer Cell Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
